1,3-Difluoropropan-2-amine

Description

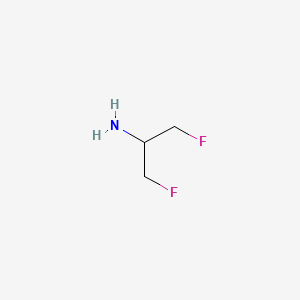

1,3-Difluoropropan-2-amine (C₃H₇F₂N) is a fluorinated secondary amine with a propane backbone substituted with fluorine atoms at the 1- and 3-positions and an amine group at the 2-position. Its structural features include:

- Molecular Formula: C₃H₇F₂N

- SMILES: C(C(CF)N)F

- InChI: InChI=1S/C3H7F2N/c4-1-3(6)2-5/h3H,1-2,6H2

- Collision Cross-Section: Predicted computational data for analytical applications (e.g., mass spectrometry) are available .

This compound is utilized in pharmaceutical and materials science research due to its fluorine substitution, which enhances stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1,3-difluoropropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c4-1-3(6)2-5/h3H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNBZJOPPCLQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544552 | |

| Record name | 1,3-Difluoropropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104468-16-8 | |

| Record name | 1,3-Difluoropropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoropropan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-difluoropropane with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 1,3-difluoropropan-2-nitropropane using a reducing agent such as lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow synthesis method. This method allows for better control over reaction conditions and yields higher purity products. The process typically includes the use of a fixed-bed reactor and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

Oxidation: Products include fluorinated alcohols or ketones.

Reduction: Products include simpler amines or hydrocarbons.

Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.

Scientific Research Applications

1,3-Difluoropropan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to drugs with fluorinated moieties.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-difluoropropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with active sites in enzymes, affecting their activity. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 1,3-Difluoropropan-2-amine but differ in backbone configuration, fluorine substitution patterns, or additional functional groups:

Key Observations

Fluorine Substitution Patterns :

- This compound exhibits linear fluorine substitution, whereas compounds like 1-(2,4-Difluorophenyl)propan-1-amine incorporate aromatic fluorine substitution, altering electronic properties and reactivity .

- The trifluoromethyl group in (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine provides greater steric bulk and lipophilicity compared to this compound .

Backbone Flexibility vs. Linear propane backbones (e.g., this compound) offer conformational flexibility, advantageous for synthetic modifications .

Purity and Availability: 2,2-Difluoropropane-1,3-diamine dihydrochloride is commercially available at 95–98% purity, making it preferable for high-yield reactions .

Biological Activity

1,3-Difluoropropan-2-amine is a fluorinated amine compound with significant potential in medicinal chemistry and organic synthesis. The presence of fluorine atoms at the 1 and 3 positions of the propan-2-amine backbone imparts unique chemical properties that influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential applications.

This compound has the molecular formula C₃H₈F₂N. Its structure can be represented as follows:

The compound exhibits nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, enhancing the nucleophilicity of the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The fluorine atoms can form strong bonds with proteins and enzymes, modulating their activity. This interaction can lead to diverse biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds that disrupt cellular processes .

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic applications in treating neurological disorders.

Toxicological Profile

Research indicates that this compound is a metabolic poison. It disrupts the citric acid cycle by inhibiting aconitase, leading to cellular energy depletion (ATP) and subsequent cell death in affected organisms .

Toxicity Studies

A study involving rats demonstrated that administration of this compound resulted in significant metabolic disruptions. Key findings included:

- Accumulation of citrate in the kidneys after a lag phase.

- Metabolism to toxic byproducts such as 1,3-difluoroacetone and (-) erythrofluorocitrate .

Case Studies

Several case studies have been conducted to evaluate the biological effects and potential applications of this compound:

Case Study 1: Rodenticide Development

This compound has been investigated as a component in rodenticides due to its metabolic toxicity. It acts similarly to sodium fluoroacetate, disrupting energy production in rodents .

Case Study 2: Neuropharmacology Research

Research into the neuropharmacological effects of this compound has shown promise for potential therapeutic applications. Its structural similarity to other amines allows it to interact effectively with neurotransmitter receptors.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₃H₈F₂N | Two fluorine atoms at positions 1 and 3 | Metabolic poison; inhibits aconitase |

| Sodium Fluoroacetate | C₂HNaF₂O₂ | Known rodenticide; disrupts citric acid cycle | Potent metabolic poison |

| (S)-1,1-Difluoropropan-2-amine | CHFN | Exhibits greater biological activity than its analogs | Potential neuropharmacological applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.